(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an iodobenzyl group. Its stereochemistry is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of pyrrolidine derivatives, which are functionalized through a series of reactions including alkylation, iodination, and protection/deprotection steps. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate under basic conditions, while the iodobenzyl group can be added via a halogenation reaction using iodine and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodobenzyl group or to convert it into other functional groups.
Substitution: The iodobenzyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in drug development, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: Although structurally different, (-)-carvone shares similar applications in the agricultural sector as a bioherbicide.
Uniqueness
What sets (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)-pyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both tert-butoxycarbonyl and iodobenzyl groups. These features confer unique reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLCAGHSYMYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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